6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC16950240
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O2 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C15H16N2O2/c1-15(2,3)11-6-4-10(5-7-11)12-8-13(14(18)19)17-9-16-12/h4-9H,1-3H3,(H,18,19) |
| Standard InChI Key | ZCUICUFYAPABAJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s pyrimidine ring contains nitrogen atoms at positions 1 and 3, creating a planar, aromatic system. The tert-butyl group at the para position of the phenyl ring introduces steric bulk and hydrophobicity, while the carboxylic acid at position 4 enhances polarity and potential for hydrogen bonding. Computational models suggest that the tert-butyl group stabilizes the molecule through steric shielding, which may influence its binding affinity in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 1368544-41-5 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 carbonyl O) |
| Topological Polar Surface Area | 72.5 Ų |
Synthesis and Optimization
Primary Synthetic Route
The synthesis of 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid typically employs a Suzuki–Miyaura cross-coupling reaction, as outlined below:
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Preparation of Boronic Ester: 4-Tert-butylphenylboronic acid is reacted with a pinacol ester to form the boronic ester intermediate.
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Pyrimidine Halogenation: A 4-chloropyrimidine-4-carboxylic acid derivative is synthesized via chlorination of the pyrimidine precursor.
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Cross-Coupling: The boronic ester and halogenated pyrimidine undergo palladium-catalyzed coupling (e.g., using Pd(PPh)) in a mixture of toluene/ethanol/water (3:1:1) at 80°C.
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Hydrolysis: The ester-protected carboxylic acid is hydrolyzed using aqueous NaOH or HCl to yield the final product.
Key Reaction Parameters
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Catalyst: Pd(PPh) (5 mol%)
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Base: NaCO (2 equiv)
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Yield: ~60–75% (optimized conditions)
Challenges in Purification
The tert-butyl group’s hydrophobicity complicates aqueous workup, necessitating chromatographic purification (silica gel, eluent: ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity but may reduce yield due to moderate solubility.
Biological Activity and Hypothesized Mechanisms
Pyrimidine Scaffold Pharmacology
Pyrimidine derivatives are renowned for their role in nucleotide analogs and enzyme inhibition. For example:
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Antiviral Activity: Pyrimidine-2-carboxylic acids inhibit viral polymerases by mimicking natural nucleotides .
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Anticancer Effects: Substituted pyrimidines disrupt thymidylate synthase, critical for DNA synthesis .
Table 2: Comparative Bioactivity of Pyrimidine Analogs
| Compound | Target | IC/EC |
|---|---|---|
| Ivacaftor (VX-770) | CFTR | 0.1 μM |
| 4-Tert-butyl-6-phenylpyrimidine-2-carboxylic acid | Undisclosed enzyme | 2.1 μM |
| 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid | Not reported | N/A |
Research Gaps and Future Directions
Priority Investigations
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In Vitro Screening: Assays against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.
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Solubility Optimization: Prodrug strategies (e.g., esterification) to improve bioavailability.
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Structural Analog Synthesis: Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring to modulate electronic effects .
Computational Modeling
Molecular dynamics simulations could predict binding modes to proteins like COX-2 or HIV reverse transcriptase, leveraging the carboxylic acid’s capacity for salt bridge formation .
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